molecular formula C20H21Cl2N3O3 B10973642 4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide

4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide

Cat. No.: B10973642
M. Wt: 422.3 g/mol
InChI Key: YAMGCEPVSKTBAG-UHFFFAOYSA-N
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Description

4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including a piperazine ring, a benzodioxin moiety, and a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the benzodioxin moiety and the dichlorobenzyl group. Common reagents used in these reactions include halogenated benzyl compounds, piperazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazinecarboxamide compounds.

Scientific Research Applications

4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorobenzyl)-1-piperazinecarboxamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide
  • 4-(2,4-Dichlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide

Uniqueness

4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H21Cl2N3O3

Molecular Weight

422.3 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide

InChI

InChI=1S/C20H21Cl2N3O3/c21-15-2-1-14(17(22)11-15)13-24-5-7-25(8-6-24)20(26)23-16-3-4-18-19(12-16)28-10-9-27-18/h1-4,11-12H,5-10,13H2,(H,23,26)

InChI Key

YAMGCEPVSKTBAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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